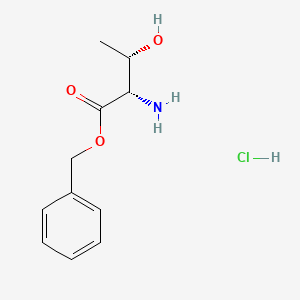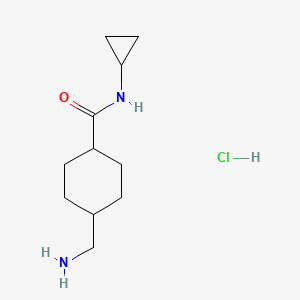
(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one
Übersicht
Beschreibung
“(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one” is a chemical compound with the molecular formula C8H7FN2O and a molecular weight of 166.15 g/mol . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a but-3-en-2-one group .Wissenschaftliche Forschungsanwendungen
Synthesis and Development of Antifungal Agents
- Voriconazole Synthesis : The compound (E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one is involved in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. This synthesis process involves diastereocontrol and metalation reactions, highlighting the compound's utility in developing antifungal medications (Butters et al., 2001).
Kinase Inhibitor Development
- Potential Kinase Inhibitors : This compound forms part of the structure in the development of novel 2,4-disubstituted-5-fluoropyrimidines, which show promise as kinase inhibitors. This application is particularly relevant in the context of anticancer agents, where kinase inhibition is a key therapeutic strategy (Wada et al., 2012).
Nucleic Acid Metabolism
- Impact on Nucleic Acid Metabolism : Research dating back to the 1960s indicates that fluoropyrimidines, including compounds like (E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one, affect the metabolism of nucleic acids. This includes potential incorporation into RNA and DNA, indicating a profound effect on cellular biology and pharmacological potential (Lerman et al., 1962).
Enzyme Inhibition
- Role in Enzyme Inhibition : Studies have shown that derivatives of 5-fluoropyrimidin-2-one, closely related to (E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one, can act as inhibitors for enzymes like cytidine deaminase. This highlights the potential of such compounds in enzymatic regulation and drug development (Carlow et al., 1996).
Anticancer Applications
- Clinical Trials in Cancer : The compound's derivatives are used in clinical trials for anticancer treatments, particularly in fluoropyrimidine-based chemotherapy. This points towards its relevance in oncological pharmacology and therapy development (Shinchi et al., 2007).
Eigenschaften
IUPAC Name |
(E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-6(12)2-3-8-10-4-7(9)5-11-8/h2-5H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMOPTOXALINFF-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=NC=C(C=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=NC=C(C=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride](/img/structure/B1448740.png)









![3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol](/img/structure/B1448756.png)


![Tert-Butyl 1,3-Dibromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate](/img/structure/B1448762.png)